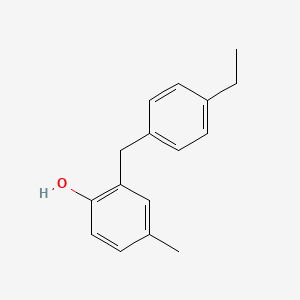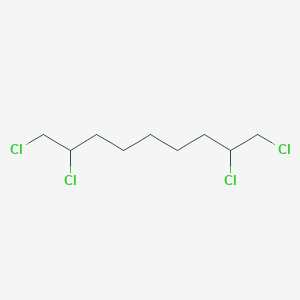
1,2,8,9-Tetrachlorononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,8,9-Tetrachlorononane is a chlorinated hydrocarbon with the molecular formula C9H16Cl4. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. These compounds are often used in various industrial applications due to their chemical stability and resistance to degradation .
Preparation Methods
The synthesis of 1,2,8,9-Tetrachlorononane typically involves the chlorination of nonane or its derivatives. One common method is the addition of chlorine to nonane under controlled conditions. This process can be carried out in the presence of a catalyst to enhance the reaction rate and selectivity. Industrial production methods often involve the use of large-scale chlorination reactors where nonane is exposed to chlorine gas at elevated temperatures and pressures .
Chemical Reactions Analysis
1,2,8,9-Tetrachlorononane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to less chlorinated hydrocarbons. Typical reducing agents are hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols, while substitution can produce a variety of functionalized hydrocarbons.
Scientific Research Applications
1,2,8,9-Tetrachlorononane has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of chlorinated hydrocarbons and in the study of reaction mechanisms involving chlorinated compounds.
Biology: Research into the biological effects of chlorinated hydrocarbons often includes studies on this compound to understand its impact on living organisms.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic properties.
Mechanism of Action
The mechanism by which 1,2,8,9-Tetrachlorononane exerts its effects involves interactions with cellular membranes and enzymes. The chlorine atoms in the compound can form strong bonds with biological molecules, potentially disrupting normal cellular functions. This can lead to changes in membrane permeability and enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
1,2,8,9-Tetrachlorononane can be compared with other polychloroalkanes such as 1,1,1,9-Tetrachlorononane and 1,2,5,6,9,10-Hexachlorodecane. These compounds share similar chemical properties but differ in the number and position of chlorine atoms. The unique arrangement of chlorine atoms in this compound gives it distinct reactivity and stability characteristics .
Similar Compounds
- 1,1,1,9-Tetrachlorononane
- 1,2,5,6,9,10-Hexachlorodecane
- 1,2,3,4-Tetrachlorobutane
These compounds are often studied together to understand the effects of chlorination on hydrocarbon properties and reactivity.
Properties
CAS No. |
865306-20-3 |
|---|---|
Molecular Formula |
C9H16Cl4 |
Molecular Weight |
266.0 g/mol |
IUPAC Name |
1,2,8,9-tetrachlorononane |
InChI |
InChI=1S/C9H16Cl4/c10-6-8(12)4-2-1-3-5-9(13)7-11/h8-9H,1-7H2 |
InChI Key |
XYOZQZZVJXSSML-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(CCl)Cl)CCC(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
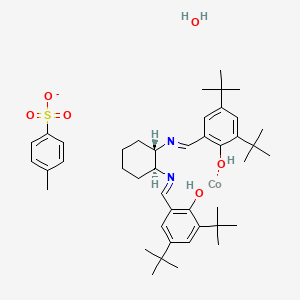
![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
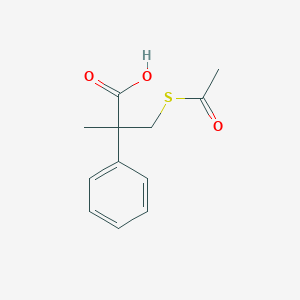
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
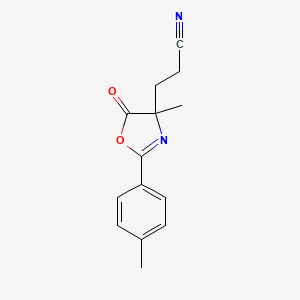

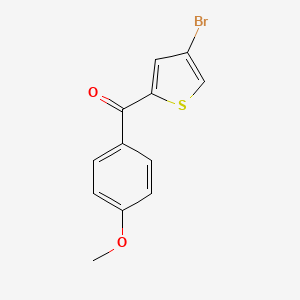

![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)
